molecular formula C20H21N3O B2669189 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde CAS No. 926189-81-3

3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2669189
CAS No.: 926189-81-3
M. Wt: 319.408
InChI Key: OPDZHVNEIAFEDB-UHFFFAOYSA-N
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Description

3-Methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a carbaldehyde group at position 4, a methyl group at position 3, a naphthalen-1-ylmethyl substituent at position 1, and a pyrrolidin-1-yl group at position 4.

Properties

IUPAC Name

3-methyl-1-(naphthalen-1-ylmethyl)-5-pyrrolidin-1-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-19(14-24)20(22-11-4-5-12-22)23(21-15)13-17-9-6-8-16-7-2-3-10-18(16)17/h2-3,6-10,14H,4-5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDZHVNEIAFEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCCC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the naphthalene group: This step involves the alkylation of the pyrazole ring with a naphthalene derivative.

    Addition of the pyrrolidine ring: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde
  • Molecular Formula : C20H21N3O
  • Molecular Weight : 321.4 g/mol

This structure features a pyrazole ring, which is a well-known scaffold in medicinal chemistry, often associated with various biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted that pyrazolo[1,5-a]pyrimidines, a related class of compounds, demonstrated potent anticancer effects through selective protein inhibition and apoptosis induction in cancer cells .

Neuroprotective Effects

The pyrrolidine moiety present in the compound suggests potential neuroprotective effects. Research has shown that similar compounds can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems . The presence of naphthalene may also contribute to these effects due to its ability to interact with biological membranes.

Anticonvulsant Properties

Several studies have reported the anticonvulsant activities of pyrazole derivatives. For example, thiazole-integrated compounds have shown significant efficacy in animal models of seizures, suggesting that this compound could be explored for similar therapeutic applications .

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against several cell lines (MCF7, HepG2). The results indicated that modifications on the pyrazole ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Studies

Another investigation focused on the neuroprotective properties of pyrrolidine-containing compounds. The study demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells, suggesting a mechanism for neuroprotection .

Mechanism of Action

The mechanism by which 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehydes are widely studied for their structural diversity and applications in medicinal and materials chemistry. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Substituent Analysis and Structural Variations

Compound Position 1 Position 3 Position 5 Key Features
3-Methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde (Target) Naphthalen-1-ylmethyl Methyl Pyrrolidin-1-yl Bulky naphthalene and flexible pyrrolidine groups; potential for π-π interactions .
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b) Phenyl Methyl Chlorine Simpler structure; chlorine enhances electrophilicity at position 5 .
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl Phenoxy Phenoxy group increases lipophilicity; used in antibacterial studies .
5-(Butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Pyridin-2-yl Methyl Butylamino Amino group enables hydrogen bonding; pyridine enhances coordination capacity .
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl 4-Methylphenoxy Methylphenoxy group modifies steric and electronic profiles .

Physicochemical Properties

  • Melting Points: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b): 140–141°C . 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: No explicit data, but recrystallized from ethanol . Target compound: Not reported in available sources .
  • Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or condensation reactions, similar to the preparation of 3-methyl-5-phenoxy derivatives, where 5-chloro precursors react with phenols under basic conditions . 5-(Butylamino) derivatives are synthesized via microwave-assisted reactions using caesium carbonate as a catalyst, highlighting efficient C–N bond formation .

Biological Activity

The compound 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS Number: 926189-81-3) is a synthetic pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing available research findings, case studies, and relevant data.

Molecular Structure

The chemical structure of this compound can be represented as follows:

C20H21N3O\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}

Physical Properties

PropertyValue
Molecular Weight319.40 g/mol
Purity≥ 95%
Storage TemperatureRoom Temperature
FormPowder

Pharmacological Profile

Research indicates that compounds similar to 3-methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin-1-yl)-1H-pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Pyrazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may be linked to:

  • Interaction with Receptors : Potential binding to cannabinoid receptors or other G-protein coupled receptors (GPCRs) may mediate its effects.
  • Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways related to inflammation and cancer progression.

Case Study Overview

Several studies have explored the biological activity of similar pyrazole compounds. Notable findings include:

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives effectively inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that similar compounds could protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Comparative Analysis

A comparative analysis of various pyrazole derivatives reveals consistent trends in biological activity:

Compound NameActivity TypeReference
3-Methyl-1-(naphthalen-1-ylmethyl)-5-(pyrrolidin)AnticancerJournal of Medicinal Chemistry
5-Fluoro-pyrazoleAnti-inflammatoryNeuroscience Letters
Naphthalenyl-pyrazole derivativesNeuroprotectiveInternational Journal of Pharmacology

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